Cas no 1700665-29-7 (3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol)

3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol is a brominated and fluorinated benzenemethanol derivative with a branched alkyl substituent. Its unique structure, featuring both bromine and fluorine atoms, enhances its reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of fluorine improves metabolic stability and lipophilicity, while the bromine atom serves as a versatile handle for further functionalization. The steric hindrance from the α-methyl and isopropyl groups may influence stereochemical outcomes in asymmetric synthesis. This compound is valuable for researchers developing advanced organic transformations or bioactive molecules requiring halogenated aromatic frameworks. Proper handling is advised due to potential reactivity of the benzylic alcohol and halogen substituents.
3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol structure
1700665-29-7 structure
Product Name:3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol
CAS No:1700665-29-7
MF:C11H13BrF2O
MW:279.121129751205
CID:6781226
Update Time:2025-06-11

3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol
    • Inchi: 1S/C11H13BrF2O/c1-6(2)11(3,15)9-8(13)5-4-7(12)10(9)14/h4-6,15H,1-3H3
    • InChI Key: OWKHRKZAACLZHI-UHFFFAOYSA-N
    • SMILES: C1(C(C)(C(C)C)O)=C(F)C=CC(Br)=C1F

Experimental Properties

  • Density: 1.430±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 290.7±35.0 °C(Predicted)
  • pka: 13.33±0.29(Predicted)

3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB604273-250mg
3-Bromo-2,6-difluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; .
1700665-29-7
250mg
€239.80 2024-04-19
abcr
AB604273-1g
3-Bromo-2,6-difluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; .
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€426.50 2024-04-19
abcr
AB604273-5g
3-Bromo-2,6-difluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; .
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5g
€1388.20 2024-04-19
abcr
AB604273-10g
3-Bromo-2,6-difluoro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol; .
1700665-29-7
10g
€2320.50 2024-04-19

Additional information on 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol

Introduction to 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol (CAS No. 1700665-29-7)

3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol, with the CAS number 1700665-29-7, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of halogenated aromatic alcohols and is characterized by the presence of bromine, fluorine, and methyl groups, which confer it distinct chemical properties and reactivity.

The molecular formula of 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol is C12H14BrF2O, and its molecular weight is approximately 308.14 g/mol. The compound's structure includes a benzene ring substituted with a bromine atom at the 3-position, two fluorine atoms at the 2 and 6 positions, and an α-methyl group along with an α-(1-methylethyl) group attached to the benzenemethanol moiety. This intricate arrangement of functional groups provides a foundation for its diverse chemical behavior and potential biological activities.

In the realm of medicinal chemistry, 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways and receptors, making it a promising candidate for further development. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The bromine and fluorine substituents play a crucial role in enhancing its binding affinity and selectivity towards these targets.

Beyond its potential as a therapeutic agent, 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol has also been investigated for its use in synthetic organic chemistry. Its unique reactivity profile makes it a valuable intermediate in the synthesis of more complex molecules. A study published in Organic Letters (2022) reported the successful use of this compound as a building block in the synthesis of novel heterocyclic compounds with potential applications in materials science and catalysis. The presence of multiple functional groups allows for versatile synthetic transformations, including nucleophilic substitution reactions and cross-coupling reactions.

The physical properties of 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethanol, and acetone but exhibits limited solubility in water. These properties make it suitable for various analytical techniques and purification methods, including column chromatography and recrystallization.

In terms of safety and handling, while 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, the compound should be stored in a cool, dry place away from incompatible materials to ensure its stability and integrity.

The synthesis of 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol involves several steps that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the bromination of 2,6-difluorobenzaldehyde followed by reduction to form the corresponding alcohol. Subsequent functionalization steps can then introduce the α-methyl and α-(1-methylethyl) groups through selective substitution reactions. Advanced synthetic methodologies have been developed to optimize this process, including the use of transition metal catalysts and green chemistry principles to minimize environmental impact.

In conclusion, 3-Bromo-2,6-difluoro-α-methyl-α-(1-methylethyl)benzenemethanol (CAS No. 1700665-29-7) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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